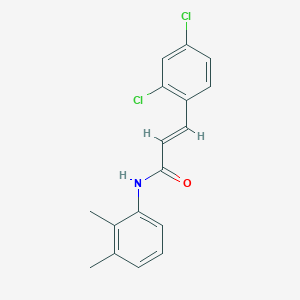
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that belongs to the family of acetanilide herbicides. DCPA is widely used in agriculture to control weeds in various crops such as soybean, corn, and vegetables.
Wirkmechanismus
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide inhibits the growth of weeds by interfering with their cell division process. It targets the microtubules in the cells, which are responsible for the formation of the spindle fibers that separate the chromosomes during cell division. By disrupting the microtubules, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been shown to have minimal toxicity to mammals. However, it can cause skin and eye irritation upon contact. In addition, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide can accumulate in the soil and water, leading to potential environmental concerns.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide in lab experiments is its well-established mode of action. This allows for precise control over the experimental conditions and reliable results. However, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's limited solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide. One area of interest is the development of more effective formulations that can improve its herbicidal properties. Another area of research is the investigation of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's potential environmental impact and the development of strategies to mitigate any negative effects. Finally, there is a need for further studies on the potential health effects of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide exposure in humans.
Synthesemethoden
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is synthesized by reacting 2,4-dichloroacetophenone with 2,3-dimethylaniline in the presence of a base. The reaction yields 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is also known to have pre-emergent activity, which means that it can control weeds before they emerge from the soil.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-4-3-5-16(12(11)2)20-17(21)9-7-13-6-8-14(18)10-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNFJMAZPLANE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)





![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
